Parbendazole vs. Fenbendazole, Mebendazole, and Oxibendazole: Antiproliferative Potency in Pancreatic Cancer Cell Lines
In a direct head-to-head comparison using AsPC-1 and Capan-2 pancreatic cancer cell lines, parbendazole was the most potent benzimidazole tested, with IC50 values in the nanomolar range, whereas fenbendazole, mebendazole, and oxibendazole showed substantially higher IC50 values (micromolar range) [1]. The study assessed cell viability by MTT assay after 72 h of treatment at concentrations from 0.001 to 100 µM. Parbendazole's nanomolar IC50 represents an approximately 10- to >100-fold greater potency than fenbendazole, mebendazole, and oxibendazole in the same assay system [1].
| Evidence Dimension | Antiproliferative IC50 in pancreatic cancer cell lines |
|---|---|
| Target Compound Data | Parbendazole: IC50 in the nanomolar range (AsPC-1 and Capan-2 cell lines) |
| Comparator Or Baseline | Fenbendazole, mebendazole, oxibendazole: IC50 values in the low micromolar range (same cell lines, same assay conditions) |
| Quantified Difference | Estimated ≥10-fold to >100-fold greater potency for parbendazole based on nanomolar vs. micromolar IC50 ranges |
| Conditions | AsPC-1 and Capan-2 pancreatic cancer cell lines; MTT viability assay; 72 h treatment; concentrations 0.001–100 µM |
Why This Matters
For oncology-focused procurement, parbendazole's nanomolar potency provides a substantially wider therapeutic window than fenbendazole, mebendazole, or oxibendazole, reducing the amount of compound required per assay and enabling lower working concentrations in cell-based screening cascades.
- [1] Florio, R., De Lellis, L., Veschi, S., et al. (2019). The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer. Cancers, 11(12), 2042. View Source
